4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis : A study outlined a simplified synthesis method for 3-fluoro-4-methoxybenzaldehyde, a compound structurally similar to 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This method avoids damage caused by concentrated acids in industrial production and is cost-effective due to the recyclability of trifluoroacetic acid (Wang Bao-jie, 2006).
Crystal Structures and Hirshfeld Surfaces : Research on methoxybenzaldehyde oxime derivatives, which are chemically related, revealed different hydrogen-bonding patterns and conformations in their crystal structures. This study provides insights into the molecular interactions and structural characteristics of similar compounds (L. Gomes et al., 2018).
Electrosynthesis Applications : The compound's related chemical, 4-methoxybenzaldehyde, was used in a study demonstrating paired electrolysis in an electrochemical cell. This method synthesizes two valuable chemicals simultaneously, showcasing the potential of such compounds in green chemistry and sustainable industrial processes (Rebecca S. Sherbo et al., 2018).
Biological and Pharmacological Research
Anticancer Activity : Fluorinated analogs of benzaldehydes, similar to the compound , have been synthesized and evaluated for their anticancer properties. These studies highlight the potential use of such compounds in developing novel anticancer therapies (N. Lawrence et al., 2003).
Fungal Metabolism Studies : Research on the fungus Bjerkandera adusta showed its ability to biotransform halogenated compounds like methoxybenzaldehyde into novel bioconversion products. This indicates the utility of similar compounds in understanding fungal metabolism and biotransformation processes (H. Beck et al., 2000).
Advanced Material and Chemical Research
Photocatalytic Applications : Studies on photocatalytic oxidation of related compounds in water using TiO2 catalysts have shown high selectivity and efficiency. This research is crucial for environmental applications and the development of green chemistry technologies (S. Yurdakal et al., 2009).
Molecular Docking and Structure Analysis : Investigations into the molecular structure and docking behaviors of methoxybenzaldehyde derivatives provide insights into their potential use in pharmaceuticals and enzyme inhibition studies (H. Ghalla et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPRAZFGKOPTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352773 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423156-68-7 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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